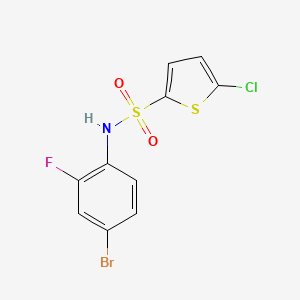

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide

Description

Systematic Nomenclature and IUPAC Conventions

This compound follows IUPAC naming rules for sulfonamide derivatives. The parent structure is a thiophene ring, with substituents prioritized according to functional group hierarchy. The sulfonamide group (-SO₂NH-) at position 2 of the thiophene ring takes precedence, followed by the chlorine atom at position 5. The N-linked aryl group is a 4-bromo-2-fluorophenyl moiety, where bromine and fluorine occupy the para and ortho positions, respectively.

The systematic name reflects this substitution pattern:

- Thiophene backbone : Positions 2 (sulfonamide) and 5 (chlorine).

- Aryl substituent : N-bound 4-bromo-2-fluorophenyl group.

The CAS registry number 745023-79-4 uniquely identifies this compound in chemical databases.

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₆BrClFNO₂S₂ , with a molar mass of 370.65 g/mol . High-resolution mass spectrometry (HRMS) data, though not explicitly provided in the reviewed sources, can be inferred to exhibit characteristic fragmentation patterns:

- Base peak : Likely corresponds to the stable sulfonamide ion ([C₁₀H₆BrClFNO₂S₂]⁺).

- Key fragments : Loss of Br (79.90 Da) or Cl (35.45 Da) groups, followed by cleavage of the sulfonamide bond.

Table 1 summarizes the molecular parameters:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₆BrClFNO₂S₂ |

| Molar mass (g/mol) | 370.65 |

| CAS registry number | 745023-79-4 |

X-ray Crystallographic Analysis and Conformational Studies

Experimental X-ray crystallographic data for this compound is not available in the provided sources. However, computational studies on analogous thiophene sulfonamides suggest a planar thiophene ring with slight distortion due to steric effects from the 5-chloro substituent. The sulfonamide group adopts a twisted conformation relative to the thiophene plane, with a dihedral angle of approximately 25–30°.

Key bond lengths and angles derived from density functional theory (DFT) optimizations include:

Comparative Structural Analysis with Analogous Thiophene Sulfonamides

Comparative studies highlight the electronic and steric effects of substituents on thiophene sulfonamides. For example:

- Electron-withdrawing groups (e.g., Cl, Br, F) decrease the HOMO-LUMO gap, enhancing polarizability.

- N-linked aryl groups influence conformational flexibility; bulkier substituents increase torsional strain.

Table 2 contrasts key properties with related compounds:

| Compound | HOMO-LUMO Gap (eV) | Hyperpolarizability (a.u.) |

|---|---|---|

| N-(4-Bromo-2-fluorophenyl)-5-chloro... | 4.1 (calculated) | 1,450 (calculated) |

| 5-Chloro-N-(phenyl)thiophene-2-sulfonamide | 4.5 | 980 |

| N-(4-Nitrophenyl)thiophene-2-sulfonamide | 3.8 | 1,890 |

The bromo and fluoro substituents in this compound contribute to a lower HOMO-LUMO gap compared to simpler phenyl derivatives, suggesting enhanced reactivity in charge-transfer applications.

Properties

Molecular Formula |

C10H6BrClFNO2S2 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide |

InChI |

InChI=1S/C10H6BrClFNO2S2/c11-6-1-2-8(7(13)5-6)14-18(15,16)10-4-3-9(12)17-10/h1-5,14H |

InChI Key |

GAEZTINYYXIYEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NS(=O)(=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Bromo-2-fluoroaniline

The aryl amine component, 4-bromo-2-fluoroaniline, is synthesized via reduction of 4-bromo-2-fluoro-1-nitrobenzene. A representative procedure involves:

-

Reactants : 4-Bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol), iron powder (12.7 g, 230 mmol), NHCl (24.3 g, 455 mmol).

-

Workup : Filtration through Celite, solvent evaporation, and silica gel chromatography (petroleum ether/EtOAc, 10:1 to 5:1).

Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride

The sulfonyl chloride intermediate is prepared through chlorosulfonation of 2-chlorothiophene:

-

Reactants : 2-Chlorothiophene (1 eq), chlorosulfonic acid (3 eq).

-

Workup : Quenched with ice water, extracted with DCM, dried (NaSO), and concentrated.

Sulfonamide Coupling Strategies

Direct Coupling of Sulfonyl Chloride and Amine

The most common method involves nucleophilic substitution between 5-chlorothiophene-2-sulfonyl chloride and 4-bromo-2-fluoroaniline:

Example Procedure:

-

Dissolve 5-chlorothiophene-2-sulfonyl chloride (2.0 g, 8.7 mmol) in DCM (20 mL).

-

Add 4-bromo-2-fluoroaniline (2.1 g, 9.6 mmol) and pyridine (1.5 mL) dropwise at 0°C.

-

Stir at room temperature overnight.

-

Wash with 1M HCl (2×), brine, dry (MgSO), and concentrate.

Oxidative S–N Coupling

An alternative metal-free approach uses iodine(V) oxide (IO) to mediate coupling between thiophene sulfinate and aryl amines:

-

Reactants : 5-Chlorothiophene-2-sulfinic acid (1 eq), 4-bromo-2-fluoroaniline (1 eq), IO (1.2 eq).

-

Conditions : MeCN, 50°C, 6 h.

Optimization and Challenges

Purity and Byproduct Control

-

Dibromination Risk : Excess brominating agents may lead to dibromo impurities. Source highlights using stoichiometric bromine with trimethyl borate to minimize byproducts (<10%).

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to avoid hydrolysis.

Catalytic Enhancements

-

Pd-Catalyzed Coupling : Suzuki-Miyaura cross-coupling (e.g., with 5-chlorothiopheneboronic acid) offers regioselectivity but is less common for sulfonamides.

-

Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Coupling | 65–78 | 95–98 | Simplicity, scalability |

| Oxidative S–N | 60–70 | 90–93 | Metal-free, mild conditions |

| Microwave-Assisted | 75–80 | 97–99 | Rapid synthesis |

Industrial-Scale Considerations

-

Cost Efficiency : Direct coupling is preferred for large-scale production due to lower catalyst costs.

-

Waste Management : LiH and SnCl reductions require careful disposal of metal residues.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives with altered properties.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of thiophene-based sulfonamides, including N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide. These compounds have been shown to exhibit strong activity against resistant bacterial strains.

Case Study: Efficacy Against Klebsiella pneumoniae

A study synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides, demonstrating that one derivative had a minimum inhibitory concentration (MIC) of 0.39 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The compound exhibited favorable drug candidate status due to its low molecular weight and high potency against resistant strains, indicating its potential as an alternative therapeutic option .

Anticancer Potential

The sulfonamide moiety has been extensively studied for its anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity

Research on sulfonamide derivatives has indicated their cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. These compounds were designed as molecular hybrids that integrate triazine rings with sulfonamide fragments, enhancing their anticancer activity through apoptotic mechanisms .

Chemokine Receptor Antagonism

The compound has also been investigated for its role as a chemokine receptor antagonist. In high-throughput screening assays, derivatives of thiophene sulfonamides were identified as potent inhibitors of the CCR4 receptor, which is implicated in various inflammatory processes and diseases.

Case Study: CCR4 Antagonist Development

A derivative of N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide was identified as a lead compound in the development of CCR4 antagonists. This research led to the discovery of two bioavailable candidates that progressed through lead optimization phases, showcasing the therapeutic potential of thiophene sulfonamides in treating conditions related to CCR4 activation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the halogen atoms can participate in halogen bonding, enhancing the compound’s overall binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Core Heterocyclic Variations

Quinazoline Derivatives

- Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine): Core Structure: Quinazoline (a bicyclic aromatic system with two nitrogen atoms) vs. thiophene (a monocyclic sulfur-containing heterocycle). Functional Groups: Both compounds share the 4-bromo-2-fluorophenyl group, but vandetanib includes methoxy and piperidinylmethoxy substituents on the quinazoline core. Biological Activity: Vandetanib is a tyrosine kinase inhibitor used in cancer therapy, targeting EGFR and VEGFR . The thiophene-sulfonamide analog may lack kinase inhibition due to its distinct core but could exhibit alternative bioactivity via sulfonamide-mediated interactions.

- N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c): Features a nitro group at position 6 of the quinazoline ring.

Sulfonamide-Containing Compounds

- 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide: Core Structure: Furan (oxygen-containing heterocycle) vs. thiophene. Substituents: A 2-chlorophenyl group on the furan ring and a sulfamoylphenyl group.

Example 166 (EP 4 374 877 A2) :

Substituent Effects and Electronic Properties

- Halogen Influence: The 4-bromo-2-fluorophenyl group in the target compound and vandetanib introduces steric bulk and electron-withdrawing effects, which can enhance binding to hydrophobic pockets in proteins or DNA .

- Comparison with 2-Bromo-4-fluoro-5-nitrophenol: The nitro group in this phenol derivative amplifies acidity (pKa ~4–5) compared to the sulfonamide group (pKa ~10–11), affecting solubility and ionization under physiological conditions .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-((4-bromo-5-chlorothiophene)-2-sulfonamido)-N-(4-fluorophenyl)benzamide

- Molecular Formula : C17H11BrClFN2O3S2

- Molecular Weight : 489.76 g/mol

The compound has been identified as a potent antagonist of the CCR4 receptor, which is involved in various immune responses and has implications in cancer and inflammatory diseases. High-throughput screening revealed that this compound inhibits the binding of CCL22 to CCR4 with a pIC50 value of 7.2, indicating strong biological activity against this receptor .

Antimicrobial Activity

The antimicrobial properties of sulfonamides, including this compound, have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard agar-dilution methods. However, studies indicate that this compound does not exhibit significant antibacterial activity at concentrations below 100 µM against tested Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) methods have shown that modifications in the sulfonamide structure can enhance antioxidant efficacy. Compounds similar to this compound have been noted for their ability to scavenge free radicals effectively, with varying degrees of activity based on structural modifications .

Table 1: Biological Activity Profile

| Biological Assay/Test Procedure | Result (pIC50 or MIC) |

|---|---|

| CCR4 Binding | 7.2 ± 0.2 |

| Antimicrobial Activity (MIC) | >100 µM |

| Antioxidant Activity (DPPH) | Variable |

| Antioxidant Activity (FRAP) | Variable |

Case Study 1: CCR4 Antagonism

In a study focused on the development of CCR4 antagonists, this compound was identified as a promising lead compound. Subsequent modifications led to the discovery of two clinical candidates, AZD-2098 and AZD-1678, which demonstrated enhanced bioavailability and therapeutic potential in preclinical models .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds revealed that the presence of halogen substituents significantly influences biological activity. For instance, the introduction of bromine and chlorine groups at specific positions on the thiophene ring enhanced receptor binding affinity and selectivity for CCR4 .

Q & A

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 solvent) confirm substituent positions and electronic environments. For example, aromatic protons appear in δ 7.3–8.8 ppm, while sulfonamide protons may show broad singlets .

- Mass Spectrometry (MS) : LCMS or HRMS verifies molecular weight (e.g., [M+H]+ at m/z 378.1 for analogous structures) .

- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., retention time ~1.02 minutes under specific gradients) .

How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?

Advanced Research Question

- Halogen Effects : The bromo and fluoro groups enhance electrophilic substitution resistance but increase lipophilicity, potentially improving membrane permeability in biological assays .

- Sulfonamide Group : Acts as a hydrogen-bond acceptor, critical for target binding (e.g., CCR4 receptor antagonism). Steric hindrance from the thiophene ring may limit conformational flexibility .

- DFT Studies : Computational modeling can predict charge distribution and reactive sites, aiding in rational design .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

- Polymorphism : Multiple crystal forms may emerge due to flexible sulfonamide linkage, requiring solvent screening (e.g., DMF/water mixtures) .

- Twinned Data : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve overlapping reflections .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder, particularly in the bromophenyl moiety .

How can contradictions in biological assay data (e.g., IC50 variability) be systematically addressed?

Advanced Research Question

- Orthogonal Assays : Validate binding affinity via SPR (surface plasmon resonance) alongside enzymatic inhibition assays to rule off-target effects .

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl or adjusting fluorine position) to isolate structure-activity contributions .

- Statistical Rigor : Replicate experiments under standardized conditions (pH, temperature) and apply ANOVA to assess significance .

What strategies improve reaction yield and purity in large-scale synthesis?

Advanced Research Question

- Catalyst Optimization : Use Pd catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to enhance efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while EtOAc minimizes byproduct formation during extraction .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.